molecular formula C21H20O2 B12533677 4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol CAS No. 711010-04-7

4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol

Cat. No.: B12533677
CAS No.: 711010-04-7
M. Wt: 304.4 g/mol
InChI Key: UOLABWPPWJVRDF-UHFFFAOYSA-N
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Description

4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple phenyl groups and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol typically involves the condensation of benzotrichloride with phenol in the presence of aluminum chloride in carbon disulfide at 0°C, yielding a high purity product . Another method involves the reaction of p-bromophenol with 30% sodium hydroxide solution at 80-85°C, resulting in the substitution of the bromine atom by the benzoyl group .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The use of catalysts such as aluminum chloride and controlled reaction conditions are crucial for efficient production. The compound is then purified through recrystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . It also interacts with enzymes and receptors, modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol is unique due to its multiple phenyl groups and the presence of a hydroxyl group, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

711010-04-7

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol

InChI

InChI=1S/C21H20O2/c1-14(2)20-13-18(9-12-21(20)23)17-5-3-15(4-6-17)16-7-10-19(22)11-8-16/h3-14,22-23H,1-2H3

InChI Key

UOLABWPPWJVRDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)O)O

Origin of Product

United States

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